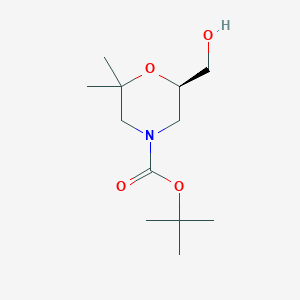

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

Molecular Formula and Weight

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate possesses the molecular formula C₁₂H₂₃NO₄, which defines its atomic composition and fundamental chemical characteristics. The compound exhibits a molecular weight of 245.32 grams per mole, indicating a moderate-sized organic molecule with sufficient complexity for diverse chemical interactions. This molecular weight falls within an optimal range for pharmaceutical applications, suggesting favorable properties for membrane permeability and bioavailability considerations.

The empirical formula reveals the presence of twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, providing insight into the compound's elemental composition and potential hydrogen bonding capabilities. The high hydrogen-to-carbon ratio indicates significant saturation within the molecular structure, while the nitrogen and oxygen atoms suggest multiple sites for intermolecular interactions. The molecular weight and formula together indicate a compound of moderate polarity with both hydrophilic and lipophilic characteristics.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ | |

| Molecular Weight | 245.32 g/mol | |

| Elemental Composition | C: 58.75%, H: 9.45%, N: 5.71%, O: 26.09% | |

| Heavy Atom Count | 17 | |

| Rotatable Bond Count | 4 |

Skeletal Architecture

The skeletal architecture of this compound centers around a morpholine ring system, which constitutes a six-membered heterocycle containing one nitrogen atom and one oxygen atom in a 1,4-relationship. This morpholine core provides the fundamental structural framework upon which additional substituents are positioned to create the complete molecular architecture. The ring system adopts a chair conformation similar to cyclohexane, which minimizes steric strain and provides optimal spatial arrangements for the attached functional groups.

The morpholine ring demonstrates significant conformational flexibility, allowing for dynamic changes in three-dimensional shape that influence molecular interactions and binding affinities. The nitrogen atom within the ring serves as a basic site and potential hydrogen bond acceptor, while the oxygen atom provides additional hydrogen bonding capacity and contributes to the overall polarity of the molecule. The heterocyclic nature of the morpholine ring creates an asymmetric electronic environment that influences the chemical reactivity and binding properties of the entire compound.

Substituent groups attached to the morpholine ring include dimethyl groups at the 2-position, a hydroxymethyl group at the 6-position, and a tert-butyl carboxylate group at the 4-position. These substituents significantly alter the electronic and steric properties of the parent morpholine ring, creating specific binding sites and modulating the overall molecular conformation. The spatial arrangement of these groups creates a complex three-dimensional structure with distinct regions of varying polarity and reactivity.

Functional Group Analysis

The functional group composition of this compound reveals a sophisticated array of chemical moieties that contribute to its unique properties and reactivity patterns. The primary functional groups include a tertiary amine within the morpholine ring, an ether linkage connecting the morpholine ring, a carbamate group linking the tert-butyl ester, a primary alcohol from the hydroxymethyl substituent, and multiple methyl groups providing steric bulk and hydrophobic character.

The tert-butyl carboxylate group represents one of the most significant functional elements, providing both steric protection and hydrolytic stability under specific conditions. This ester functionality exhibits resistance to basic hydrolysis due to the bulky tert-butyl group, which sterically hinders nucleophilic attack at the carbonyl carbon. The carbamate linkage between the morpholine nitrogen and the tert-butyl ester creates a stable connection that can be selectively cleaved under acidic conditions while remaining intact under basic conditions.

The hydroxymethyl group at the 6-position introduces a primary alcohol functionality that significantly enhances the hydrogen bonding capacity of the molecule. This alcohol group can participate in both intermolecular and intramolecular hydrogen bonding, influencing solubility, crystal packing, and biological activity. The primary alcohol can also serve as a reactive site for further chemical modifications, including oxidation to aldehydes or carboxylic acids, or conversion to leaving groups for substitution reactions.

| Functional Group | Position | Chemical Characteristics | Reactivity |

|---|---|---|---|

| Tertiary Amine | Morpholine N-4 | Basic, nucleophilic | Moderate |

| Ether Linkage | Morpholine O-1 | Electron donating | Low |

| Carbamate Ester | N-4 to COO-tBu | Hydrolytically stable | pH dependent |

| Primary Alcohol | C-6 hydroxymethyl | Hydrogen bonding | High |

| Methyl Groups | C-2 dimethyl | Hydrophobic, bulky | Low |

Stereochemical Configuration (R-Enantiomer)

The stereochemical configuration of this compound is defined by the absolute configuration at the 6-position carbon atom, which bears the hydroxymethyl substituent. The (R)-designation indicates that when the molecule is viewed according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around the chiral center follows a clockwise pattern from highest to lowest priority. This specific stereochemical arrangement creates a unique three-dimensional structure that differs significantly from its (S)-enantiomer counterpart.

The chiral center at position 6 of the morpholine ring creates distinct spatial arrangements that influence molecular recognition, binding affinity, and biological activity. The (R)-configuration positions the hydroxymethyl group in a specific orientation relative to the other ring substituents, creating unique steric and electronic environments that affect intermolecular interactions. This stereochemical specificity is crucial for applications in asymmetric synthesis and chiral recognition processes.

The enantiomeric purity of the (R)-configuration is typically maintained at high levels during synthesis and storage, with commercial preparations often achieving greater than 97% enantiomeric excess. The stereochemical integrity can be verified through chiral chromatographic analysis and optical rotation measurements, which provide quantitative assessments of enantiomeric composition. The absolute configuration assignment is confirmed through X-ray crystallographic analysis and comparison with known stereochemical standards.

The conformational preferences of the (R)-enantiomer differ from those of the (S)-form due to varying steric interactions between the hydroxymethyl group and other ring substituents. These conformational differences translate into distinct physical properties, including solubility, melting point, and crystal structure, as well as different biological activities and binding affinities. The stereochemical configuration also influences the compound's interaction with chiral environments, including enzyme active sites and chiral separation media.

Physicochemical Properties (Solubility, Stability)

The physicochemical properties of this compound reflect the complex interplay between its various functional groups and molecular architecture. The compound exhibits moderate polarity due to the presence of both hydrophilic and lipophilic regions within the molecular structure. The hydroxymethyl group and morpholine oxygen provide hydrogen bonding sites that enhance water solubility, while the tert-butyl group and dimethyl substituents contribute hydrophobic character that promotes solubility in organic solvents.

Stability characteristics of this compound are influenced by the presence of the tert-butyl ester group, which demonstrates remarkable resistance to hydrolysis under basic conditions. The tert-butyl protecting group exhibits exceptional stability in alkaline environments due to steric hindrance that prevents nucleophilic attack on the carbonyl carbon. However, under acidic conditions, the tert-butyl group can be selectively removed through protonation and subsequent elimination, forming a tertiary carbocation intermediate.

The compound shows stability under ambient storage conditions when protected from moisture and extreme temperatures. The morpholine ring system exhibits inherent stability due to its saturated nature and lack of easily oxidizable functional groups. The primary alcohol functionality represents the most reactive site under standard conditions, being susceptible to oxidation and substitution reactions. Temperature stability studies indicate decomposition onset around 200-250°C, consistent with the thermal behavior of similar morpholine derivatives.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic characterization of this compound provides detailed structural confirmation and enables precise identification of all molecular components. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various carbon and hydrogen environments within the molecule. The tert-butyl group appears as a distinctive singlet in both ¹H and ¹³C nuclear magnetic resonance spectra, representing the magnetically equivalent methyl groups attached to the quaternary carbon center.

The morpholine ring system exhibits characteristic nuclear magnetic resonance patterns with the ring carbons appearing in specific chemical shift ranges dependent on their proximity to the nitrogen and oxygen heteroatoms. The hydroxymethyl group produces identifiable signals in both ¹H and ¹³C spectra, with the hydroxyl proton often appearing as a broad signal due to rapid exchange with trace water or other protic solvents. The dimethyl groups at the 2-position create distinct signals that help confirm the substitution pattern and molecular connectivity.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands corresponding to specific functional groups within the molecule. The carbamate carbonyl group produces a strong absorption band typically around 1690-1720 cm⁻¹, while the hydroxyl group of the hydroxymethyl substituent appears as a broad absorption around 3200-3600 cm⁻¹. The carbon-hydrogen stretching vibrations from the various alkyl groups create multiple absorption bands in the 2800-3000 cm⁻¹ region, providing additional confirmation of the molecular structure.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 245, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include loss of the tert-butyl group (m/z 189), loss of the hydroxymethyl group, and various ring cleavage products that provide additional structural confirmation. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis.

| Spectroscopic Technique | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 1.4 (tBu), 3.7 (CH₂OH) | Characteristic chemical shifts |

| ¹³C Nuclear Magnetic Resonance | δ 155 (C=O), 79 (C-tBu) | Carbonyl and quaternary carbons |

| Infrared Spectroscopy | 1705 (C=O), 3400 (OH) cm⁻¹ | Functional group identification |

| Mass Spectrometry | m/z 245 [M]⁺, 189 [M-tBu]⁺ | Molecular ion and fragmentation |

Properties

IUPAC Name |

tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFSVQAEKAPAJT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Chiral Pool Utilization

- The synthesis often begins with optically pure N-Boc protected serine methyl esters (10-(R)) or related derivatives.

- These are converted to serinol intermediates by reduction, preserving stereochemistry.

- The serinols undergo transformation into sulfamidates, which serve as key intermediates enabling stereospecific ring closure to morpholine derivatives.

Formation of Sulfamidates and Morpholinols

- Sulfamidates are synthesized by reacting serinol derivatives with thionyl chloride, followed by ruthenium-catalyzed oxidation.

- These sulfamidates then undergo nucleophilic substitution with chiral 1,2-propanediol enantiomers to form protected morpholinols.

- The secondary hydroxyl group is converted into a good leaving group (e.g., tosylate) to facilitate intramolecular nucleophilic substitution, forming the morpholine ring with defined stereochemistry.

Introduction of Dimethyl Substituents and Hydroxymethyl Group

- The 2,2-dimethyl substitution is introduced through methylation steps or via Grignard reagents such as methylmagnesium bromide reacting with morpholinone intermediates.

- The hydroxymethyl group at the 6-position is installed stereospecifically during ring closure or by subsequent functional group transformations on the morpholine ring system.

Protection and Final Functional Group Modifications

- The 4-carboxylate is protected as a tert-butyl ester to improve stability and facilitate purification.

- Deprotection and purification steps are carefully controlled to maintain the optical purity and structural integrity of the final product.

Reaction Conditions and Catalysts

- Ruthenium catalysts are employed for selective oxidation steps.

- Thionyl chloride is used for chlorination to form sulfamidates.

- Grignard reagents are used for methyl additions.

- Typical solvents include dichloromethane, tetrahydrofuran, and others compatible with organometallic and nucleophilic substitution reactions.

- Temperature control is critical, often ranging from 0°C to room temperature or slightly elevated temperatures to optimize reaction rates and stereoselectivity.

Summary Table of Key Preparation Steps

| Step No. | Transformation | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | N-Boc protected serine ester to serinol | Reduction agents (e.g., LiAlH4) | Mild, inert atmosphere | Optically pure serinol intermediate |

| 2 | Serinol to sulfamidate | Thionyl chloride, Ru catalyst | Controlled temperature | Stereospecific sulfamidate |

| 3 | Sulfamidate + chiral 1,2-propanediol | Nucleophilic substitution | Mild heating, solvent | Protected morpholinol |

| 4 | Tosylation of secondary hydroxyl | Tosyl chloride, base | Room temperature | Good leaving group installed |

| 5 | Intramolecular nucleophilic substitution | Base, heat | Elevated temperature | Morpholine ring closure with (R)-configuration |

| 6 | Methylation/Grignard addition | Methylmagnesium bromide | Low temperature, inert atmosphere | Introduction of 2,2-dimethyl groups |

| 7 | Esterification with tert-butyl group | tert-Butyl alcohol, acid catalyst | Mild acidic conditions | tert-Butyl ester protection |

| 8 | Final deprotection and purification | Acid/base treatment | Controlled pH | Pure (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |

Research Findings and Stereospecificity

- The stereospecificity of the synthesis is ensured by starting from chiral pool materials and careful control of reaction conditions.

- Intramolecular nucleophilic substitutions proceed with inversion or retention of configuration depending on the mechanism, enabling access to the (R)-enantiomer with high enantiomeric excess.

- The hydroxymethyl group plays a crucial role in hydrogen bonding and influences the conformation of the morpholine ring, which is important for biological activity.

- Morpholine derivatives prepared by these methods have shown promise in medicinal chemistry applications due to their favorable pharmacokinetic and pharmacodynamic profiles.

This detailed preparation methodology for this compound integrates stereospecific synthetic strategies, use of chiral pool starting materials, and key functional group transformations supported by catalytic and reagent-based steps. The approach ensures high purity and stereochemical control, essential for its application in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has shown promise in medicinal chemistry for its potential biological activities. Research indicates that it may interact with specific enzymes and receptors, influencing various metabolic pathways.

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical processes, which can be beneficial in drug development targeting metabolic disorders.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, which is essential for the design of therapeutics aimed at modulating physiological responses.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is crucial for exploring its potential applications in treating infections.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions enables its use in creating diverse chemical entities.

- Synthetic Routes : The synthesis typically involves multi-step reactions starting from readily available precursors, often employing catalysts and specific reaction conditions to achieve high yields and purity.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Gram-positive bacteria. The research utilized standard microbiological techniques to assess the compound's efficacy compared to traditional antibiotics.

Case Study 2: Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition capabilities of this compound. The study found that it could effectively inhibit a specific enzyme involved in metabolic pathways, making it a candidate for further development as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

- CAS : 1416445-16-3

- Key Difference: Substitution of hydroxymethyl (-CH₂OH) with aminomethyl (-CH₂NH₂).

- Impact: Reactivity: The amino group increases nucleophilicity, making it suitable for coupling reactions (e.g., peptide synthesis). Solubility: Enhanced water solubility compared to the hydroxymethyl analog due to protonation of the amine group in acidic conditions. Safety: Requires stricter handling (e.g., inert atmosphere) due to amine sensitivity to oxidation .

tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate

- CAS : 2098271-75-9

- Key Difference : Formyl (-CHO) group replaces hydroxymethyl.

- Impact :

Stereochemical Variations

(S)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

- Key Difference : S-enantiomer at the 6-position.

- Impact: Biological Activity: Potential differences in receptor binding or metabolic pathways due to enantioselectivity. Synthesis: Requires chiral resolution or asymmetric catalysis, increasing production complexity .

Core Structure Modifications

(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate

- Key Differences: Substituents: Benzhydrylcarbamoyl group at the 2-position and methyl at the 6-position. Applications: Used in crystallography studies and as a bioactive scaffold in drug discovery.

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

- Key Difference : 2-hydroxyethyl (-CH₂CH₂OH) side chain instead of hydroxymethyl.

- Impact :

- Hydrophilicity : Increased solubility in polar solvents due to the additional hydroxyl group.

- Conformational Flexibility : Longer chain may alter ring conformation and intermolecular interactions .

Biological Activity

(R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₃NO₄

- Molecular Weight : 245.32 g/mol

- CAS Number : 1416444-68-2

The compound features a morpholine ring with tert-butyl and hydroxymethyl substituents, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing biochemical processes.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, affecting physiological responses.

- Signal Transduction Pathways : The compound could alter cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is crucial for exploring its potential applications in treating infections.

Antioxidant Properties

The presence of specific functional groups in the compound may confer antioxidant capabilities, potentially protecting cells from oxidative stress. This property is vital for developing therapeutic agents aimed at mitigating oxidative damage in various diseases.

Cytotoxic Effects

In vitro studies have shown varying degrees of cytotoxicity against different cell lines. The compound's ability to induce cell death in cancerous cells warrants further investigation into its therapeutic potential as an anticancer agent.

| Biological Activity | Observation |

|---|---|

| Antimicrobial | Effective against select bacterial strains |

| Antioxidant | Potential protective effects against oxidative stress |

| Cytotoxicity | Induces varying degrees of cell death in cancer cell lines |

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

- Antioxidant Evaluation : Research conducted on the antioxidant properties revealed that the compound effectively scavenged free radicals in vitro, demonstrating a dose-dependent response . This finding highlights its potential use in formulations aimed at reducing oxidative stress.

- Cytotoxicity Assessment : In vitro cytotoxicity assays performed on various cancer cell lines showed that this compound exhibited significant cytotoxic effects, with IC50 values indicating its potency compared to standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for (R)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving coupling, protection/deprotection, and purification. For example, in a patent application (), a related morpholine carboxylate derivative was synthesized by reacting a spirocyclic intermediate with (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in tetrahydrofuran (THF) at 70°C for 1 hour, followed by purification via C18 reverse-phase chromatography. Key steps include:

- Use of azodicarboxamide derivatives as coupling agents.

- Solvent selection (e.g., THF) for optimal reaction kinetics.

- Purification via reverse-phase chromatography to isolate enantiomerically pure products .

Q. What experimental techniques are used to characterize this compound?

Characterization involves a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks in the crystal lattice, as seen in ) .

- NMR and Mass Spectrometry : Confirms molecular structure and purity (inferred from synthetic protocols in and ).

- Chiral HPLC : Ensures enantiomeric purity, critical for pharmacological studies .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited (), general guidelines include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep at room temperature in airtight containers, away from strong acids/bases .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform drug design?

Graph-set analysis ( ) and X-ray crystallography ( ) reveal that:

- Directional H-bonds (e.g., N–H⋯O) stabilize the crystal lattice, influencing solubility and bioavailability.

- Weak interactions (C–H⋯N) contribute to packing efficiency, which can guide co-crystal design for enhanced stability.

Methodology: - Use SHELX software () for structure refinement.

- Compare experimental data with computational predictions of H-bond energetics .

Q. How is enantiomeric purity ensured during synthesis?

Strategies include:

Q. How can computational modeling predict the compound’s reactivity and interactions?

- Quantum Chemistry (QSAR/QSPR) : Predicts physicochemical properties (e.g., logP, pKa) using software like CC-DPS ().

- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., α2 adrenergic receptors, as suggested in ).

- Docking Studies : Identify potential interaction sites for structure-activity relationship (SAR) optimization .

Q. How should researchers resolve contradictions in literature data (e.g., missing toxicity or ecological impact)?

- Comparative Studies : Cross-validate results using multiple techniques (e.g., in vitro assays paired with computational toxicity models).

- Literature Gap Analysis : Prioritize testing for unverified parameters (e.g., acute toxicity, bioaccumulation) as noted in Safety Data Sheets ().

- Collaborative Frameworks : Share datasets through open-access platforms to address data scarcity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.